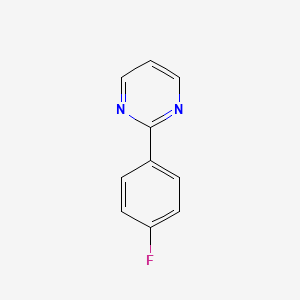

2-(4-Fluorophenyl)pyrimidine

Description

Overview of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry Research

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone in the fields of organic and medicinal chemistry. scispace.comgsconlinepress.com Its significance stems from its presence as a fundamental building block in essential biological molecules, including the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. scispace.comnih.govtandfonline.com This natural prevalence ensures that pyrimidine derivatives can readily interact with biological systems, such as enzymes and genetic material. nih.gov

Due to its versatile synthetic accessibility and the ability to be easily modified at the 2, 4, 5, and 6 positions, the pyrimidine skeleton has become a "privileged scaffold" for chemists. ijsat.orgmdpi.comcore.ac.uk This versatility allows for the creation of a vast and structurally diverse portfolio of compounds. nih.govnih.gov Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their widespread application in drug discovery. mdpi.comnih.gov Marketed drugs containing the pyrimidine motif are used to treat a wide array of diseases, showcasing activities such as anticancer, antiviral, antimicrobial, anti-inflammatory, cardiovascular, and central nervous system effects. nih.govmdpi.comcore.ac.uknih.gov The ongoing evolution in the number and diversity of FDA-approved drugs incorporating this scaffold underscores its enduring importance in the development of new therapeutic agents. nih.govijsat.org

Rationale for Fluorine Incorporation in Phenylpyrimidine Systems

The strategic incorporation of fluorine atoms into drug candidates, including phenylpyrimidine systems, is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.com The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and pharmacological profile. tandfonline.comacs.org

One of the primary reasons for introducing fluorine is to improve metabolic stability. mdpi.comnih.gov The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 monooxygenase system. mdpi.comnih.gov Placing a fluorine atom at a metabolically vulnerable site on an aromatic or heterocyclic ring can block oxidation, thereby prolonging the drug's half-life and enhancing its in vivo potency. tandfonline.commdpi.com

Research Landscape of 2-(4-Fluorophenyl)pyrimidine and Related Analogues

The this compound moiety serves as a crucial structural motif and synthetic intermediate in a variety of research applications, from medicinal chemistry to materials science. While research may not always focus on the parent compound itself, its core structure is integral to numerous more complex molecules and derivatives that are actively being investigated.

The compound and its analogues are frequently used as building blocks for larger, more complex molecules with specific biological targets. For instance, derivatives have been synthesized and investigated for a range of therapeutic activities. Research has explored this compound derivatives as potential antifungal agents targeting the CYP51 enzyme, as anticancer agents, and as anti-inflammatory agents by inhibiting COX enzymes. nih.govnih.govrsc.org The core structure is also found in compounds designed as kinase inhibitors and modulators of various biological receptors.

The versatility of this scaffold is evident in the numerous patents and synthesis studies where it appears. For example, methods have been developed for the regioselective amination of related dichloropyrimidines, such as 6-(4-fluorophenyl)-2,4-dichloropyrimidine, which is a critical step in building more complex pharmaceutical candidates. acs.org The synthesis of derivatives like 2-amino-4-(4-fluorophenyl)-6-isopropyl-pyrimidine and various carboxamides and boronic acids highlights its utility as a versatile intermediate for creating libraries of compounds for drug discovery. smolecule.comgoogleapis.comevitachem.com

Below are tables detailing some of the researched analogues and their areas of investigation.

Table 1: Examples of Researched this compound Analogues and Derivatives

| Compound Name | Area of Research/Application | Reference(s) |

| This compound-5-carboxylic acid | Intermediate for synthesizing potential therapeutic agents against cancer and inflammatory disorders. | smolecule.com |

| N-(3-(1H-Imidazol-1-yl)-1-oxo-1-phenylpropan-2-yl)-2-(4-fluorophenyl)pyrimidine-5-carboxamide | Investigated as a potential antifungal agent targeting CYP51. | nih.gov |

| 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one | Studied for potential anticancer activity. | nih.govddtjournal.com |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | Evaluated for anti-inflammatory activity and COX-2 inhibition. | rsc.org |

| 2-Amino-4-(4-fluorophenyl)pyrimidine | Used as a pharmaceutical intermediate. | synhet.com |

| 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine | Serves as a building block for potential anti-inflammatory, antiviral, and anticancer compounds. | |

| This compound-5-boronic acid | A synthetic intermediate used in palladium-catalyzed cross-coupling reactions. | evitachem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68049-17-2 |

|---|---|

Molecular Formula |

C10H7FN2 |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

2-(4-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H7FN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H |

InChI Key |

OAJZNBBXWMPPNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluorophenyl Pyrimidine and Its Structural Analogues

Conventional Synthetic Approaches to 2-(4-Fluorophenyl)pyrimidine Scaffolds

Conventional methods for the construction of the 2-arylpyrimidine core have historically relied on foundational organic reactions such as cycloadditions and condensations. These strategies often involve the stepwise assembly of the pyrimidine (B1678525) ring from acyclic precursors.

Cycloaddition Reactions in Pyrimidine Ring Construction

Cycloaddition reactions are a powerful tool for the formation of heterocyclic rings, including the pyrimidine nucleus. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. In the context of pyrimidine synthesis, various modes of cycloaddition, such as [4+2] and [3+3] cycloadditions, are employed.

One common approach involves the reaction of amidines with chalcones (α,β-unsaturated ketones). In this [3+3] cycloaddition, the amidine provides a three-atom N-C-N fragment, which reacts with the three-carbon C-C-C backbone of the chalcone to form a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine. The reaction is typically carried out by heating the reactants in a suitable solvent, often with a base or acid catalyst. The use of substituted chalcones and amidines allows for the synthesis of a diverse range of substituted pyrimidines. For instance, the condensation of substituted amidines with various chalcones can afford a library of 2,4,6-trisubstituted pyrimidines.

Another notable cycloaddition strategy is the inverse-electron-demand Diels-Alder reaction, a type of [4+2] cycloaddition. In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The resulting cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas, to yield the pyrimidine ring. acsgcipr.org While powerful, the availability of the requisite diene and dienophile precursors can sometimes limit the scope of this method.

The following table summarizes representative examples of cycloaddition reactions for the synthesis of 2-aryl pyrimidines.

| Diene/N-C-N Source | Dienophile/C-C-C Source | Product | Yield (%) | Reference |

| Substituted Amidine | Chalcone | 2,4,6-Trisubstituted Pyrimidine | 78-93 | |

| 1,2,4-Triazine | Enamine | Substituted Pyrimidine | Variable | acsgcipr.org |

| 2-(Alkynyl)pyrimidine | (Intramolecular) | Fused Pyridine (B92270) | Variable | mdpi.com |

Condensation Reactions with Fluorinated Precursors

The most direct and widely used method for constructing the 2-arylpyrimidine skeleton is the condensation of a 1,3-dicarbonyl compound with an amidine. This approach, often referred to as the Pinner pyrimidine synthesis, is a versatile and straightforward method for accessing a wide array of substituted pyrimidines. thieme-connect.com In the context of synthesizing this compound, this would involve the reaction of 4-fluorobenzamidine with a suitable 1,3-dicarbonyl compound. The reaction is typically catalyzed by either an acid or a base and proceeds through the formation of a dihydropyrimidine intermediate that subsequently aromatizes.

A significant advancement in this area is the use of specialized fluorinated precursors to introduce fluorine atoms into the pyrimidine ring itself. For example, the synthesis of 4-amino-5-fluoropyrimidines has been achieved through the condensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. This method provides a mild and efficient route to 5-fluorinated pyrimidines. The reaction tolerates a wide range of substituents on the benzamidine precursor, including both electron-donating and electron-withdrawing groups, affording the desired products in excellent yields.

Below is a table showcasing the substrate scope for the synthesis of 2-aryl-4-amino-5-fluoropyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate and substituted benzamidine hydrochlorides.

| Benzamidine Substituent | Product | Yield (%) |

| H | 2-Phenyl-4-amino-5-fluoropyrimidine | 93 |

| 4-Methyl | 2-(4-Methylphenyl)-4-amino-5-fluoropyrimidine | 99 |

| 4-Methoxy | 2-(4-Methoxyphenyl)-4-amino-5-fluoropyrimidine | 95 |

| 4-Hydroxy | 2-(4-Hydroxyphenyl)-4-amino-5-fluoropyrimidine | 69 |

| 4-Trifluoromethyl | 2-(4-Trifluoromethylphenyl)-4-amino-5-fluoropyrimidine | 98 |

| 4-Chloro | 2-(4-Chlorophenyl)-4-amino-5-fluoropyrimidine | 93 |

| 4-Bromo | 2-(4-Bromophenyl)-4-amino-5-fluoropyrimidine | 97 |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrimidines. rug.nl These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

A classic example of an MCR for pyrimidine synthesis is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this typically yields dihydropyrimidines, modifications of this reaction and other novel MCRs have been developed to directly access fully aromatic pyrimidines.

For the synthesis of 2-arylpyrimidines, MCRs often involve the reaction of an aryl methyl ketone, a source of the pyrimidine ring carbons, and an amidine. For instance, a metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids, catalyzed by molecular iodine in DMSO, has been reported for the synthesis of pyrimidine-linked imidazopyridines. nih.gov This methodology demonstrates the power of MCRs to construct complex heterocyclic systems in a single step. The reaction proceeds through a C-H oxidation followed by the formation of one C-C and two C-N bonds. The substrate scope is broad, with various substituted aryl methyl ketones being well-tolerated. nih.gov

The following table presents the substrate scope for a multi-component synthesis of pyrimidine-linked imidazopyridines, illustrating the versatility of this approach. nih.gov

| Aryl Methyl Ketone Substituent | 2-Aminopyridine Substituent | Product | Yield (%) |

| 4-Bromo | H | 2-(4-Bromophenyl) derivative | 81 |

| 4-Chloro | H | 2-(4-Chlorophenyl) derivative | 85 |

| 4-Fluoro | H | 2-(4-Fluorophenyl) derivative | 78 |

| 4-Nitro | H | 2-(4-Nitrophenyl) derivative | 71 |

| 4-Methyl | H | 2-(4-Methylphenyl) derivative | 88 |

| 4-Methoxy | H | 2-(4-Methoxyphenyl) derivative | 86 |

| H | 4-Methyl | 2-Phenyl, 4-methylpyridyl derivative | 75 |

| 4-Bromo | 4-Methyl | 2-(4-Bromophenyl), 4-methylpyridyl derivative | 84 |

Modern and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern techniques aim to reduce reaction times, minimize waste, and avoid the use of harsh or toxic reagents.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. orientjchem.org The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purities compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

The synthesis of pyrimidine derivatives has greatly benefited from this technology. For example, the condensation of chalcones with guanidine to form 2-aminopyrimidines can be significantly accelerated under microwave irradiation. nih.gov Similarly, the synthesis of fused pyrimidine systems has been shown to be more efficient with microwave heating. orientjchem.org A comparative study on the synthesis of 2-aryl-4-substituted pyrimidines from enones and amidines demonstrated that microwave irradiation not only reduced the reaction time from hours to minutes but also improved the yields significantly compared to conventional oil bath heating. nih.gov

This table provides a comparison of conventional heating versus microwave-assisted synthesis for a selection of 2-aryl pyrimidines. nih.gov

| Aryl Substituent | Conventional Yield (%) (Time) | Microwave Yield (%) (Time) |

| Phenyl | 73 (2 h) | 93 (5 min) |

| 4-Chlorophenyl | 65 (2 h) | 88 (5 min) |

| 4-Methoxyphenyl | 70 (2 h) | 90 (5 min) |

| 4-Nitrophenyl | 51 (2 h) | 80 (5 min) |

| 2-Naphthyl | 68 (2 h) | 89 (5 min) |

Metal-Free and Additive-Free Annulation Protocols

The development of metal-free and additive-free synthetic methods is a key goal of green chemistry, as it reduces the environmental impact and cost of chemical processes. In the context of pyrimidine synthesis, several metal-free annulation protocols have been reported. These reactions often rely on the inherent reactivity of the starting materials and the use of benign solvents and catalysts.

One such approach is the metal-free, three-component [3+1+2] cascade annulation for the synthesis of 2,4,5-trisubstituted pyrimidines. This reaction utilizes aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates, with iodine and DMSO mediating the transformation. thieme-connect.comresearchgate.net The reaction proceeds through the formation of two C-N bonds and one C-C bond in a single pot. The scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the aryl methyl ketone. thieme-connect.com

Another example is the catalyst-free regioselective synthesis of imidazo[1,2-a]pyrimidines via a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine (B69317). The reaction proceeds through the in situ formation of an α-bromo-β-diketone, which then condenses with the 2-aminopyrimidine. rsc.org The avoidance of any metal-based or toxic catalysts makes this a particularly attractive and environmentally benign method.

The following table illustrates the substrate scope for a metal-free multicomponent synthesis of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines, highlighting the efficiency of this green approach. rsc.org

| Aroyl Substituent | Yield (%) |

| Phenyl | 85 |

| 4-Methylphenyl | 82 |

| 4-Methoxyphenyl | 88 |

| 4-Chlorophenyl | 86 |

| 4-Bromophenyl | 84 |

| 4-Nitrophenyl | 78 |

| 2-Naphthyl | 80 |

| 2-Thienyl | 75 |

Green Chemistry Principles in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, including this compound, has traditionally involved methods that are often energy-intensive and utilize hazardous reagents and solvents. rasayanjournal.co.in In recent years, the principles of green chemistry have been increasingly applied to develop more sustainable and environmentally benign synthetic routes. nih.gov These approaches aim to reduce waste, minimize energy consumption, and use safer chemicals, leading to higher yields and simpler workup procedures. rasayanjournal.co.in Key green strategies in pyrimidine synthesis include the use of alternative energy sources, eco-friendly solvents and catalysts, and multicomponent reactions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. nih.gov It serves as an efficient heating source, operating through dipolar polarization and ionic conduction mechanisms, which leads to a rapid rise in temperature within the reaction mixture. benthamdirect.comnih.gov This technique significantly shortens reaction times, often from hours to minutes, while improving product yields and purity. nih.gov For instance, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives was achieved in 3-6 minutes with yields of 78-94% under microwave irradiation in water, a green solvent, without the need for a catalyst. nih.gov This is a substantial improvement over conventional heating methods, which required several hours and resulted in lower yields. nih.gov

Sustainable Solvents and Catalysts: The choice of solvent is critical in green chemistry. Water is an ideal green solvent due to its availability, non-toxicity, and safety. Aqueous media have been successfully used for the synthesis of pyrano[2,3-d]pyrimidines. jmaterenvironsci.com Ionic liquids (ILs) are another class of green solvents, often referred to as "designer solvents" because their properties can be tuned for specific applications. rasayanjournal.co.inresearchgate.net They are non-volatile, have high thermal stability, and can often be recycled. nih.govrsc.org For example, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids was efficiently carried out in the ionic liquid triethylammonium acetate under microwave irradiation, with the ionic liquid being recyclable for up to five cycles. nih.gov Furthermore, natural, biodegradable, and non-toxic catalysts like lemon juice have been employed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, aligning with green chemistry principles. nih.gov

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are highly atom-economical and align well with green chemistry principles. bohrium.com They reduce the number of synthetic steps, minimize waste, and simplify purification processes. rasayanjournal.co.in The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidines, has been adapted using greener conditions. pjoes.com An iridium-catalyzed multicomponent synthesis allows for the regioselective assembly of pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. acs.orgnih.gov This sustainable method provides access to highly substituted pyrimidines that are otherwise difficult to synthesize. acs.org

| Green Chemistry Approach | Key Features | Example Application | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Synthesis of pyrano[2,3-d]pyrimidines | High yields (78-94%), short reaction time (3-6 min), catalyst-free nih.gov |

| Ionic Liquids (ILs) | Recyclable, non-volatile, tunable properties | Synthesis of triazolo-pyrimidine hybrids | Efficient, recyclable catalyst/solvent system nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy | Iridium-catalyzed synthesis from alcohols and amidines | Sustainable, regioselective, liberates H2 and H2O as byproducts acs.orgnih.gov |

| Natural Catalysts | Biodegradable, non-toxic, readily available | Lemon juice for 2,3-dihydroquinazolin-4(1H)-one synthesis | Eco-friendly, low cost, high yield (97%) in 10 minutes nih.gov |

Derivatization and Functionalization Strategies of this compound Core Structures

The this compound core is a key structural motif in many biologically active compounds. Its derivatization and functionalization are crucial for conducting structure-activity relationship (SAR) studies, which are fundamental to drug discovery and development. nih.govnih.gov These strategies allow for the fine-tuning of the molecule's physicochemical properties to optimize its efficacy and behavior. nih.govnih.gov

Post-Synthetic Modification for Enhanced Diversity

Post-synthetic modification involves altering a pre-existing pyrimidine core to introduce new functional groups or build entirely new heterocyclic systems. This approach is valuable for rapidly generating libraries of analogues from a common intermediate. nih.gov

One innovative strategy is a deconstruction-reconstruction sequence. In this approach, a pyrimidine compound is first converted into an N-arylpyrimidinium salt. This salt can then be cleaved to produce a three-carbon iminoenamine building block. This reactive intermediate can subsequently be used in various heterocycle-forming reactions to create diverse structures, such as azoles (e.g., pyrazoles, 1,2-oxazoles), or even reconstruct a different, more complex pyrimidine. nih.gov This method enables the diversification of complex molecules where de novo synthesis of each analogue would be challenging. nih.gov

Another approach involves the modification of functional groups already present on the pyrimidine ring. For example, 2,4-diaminopyrimidine (B92962) derivatives have been successfully modified to alter their biological activity from antiviral to antitumor. nih.gov These modifications included introducing an amino group at the C-5 position, adding a thiomethyl group at the C-2 position, and altering various substituents on the amino groups at other positions. nih.gov Such modifications demonstrate how targeted changes to the pyrimidine scaffold can lead to compounds with entirely different pharmacological profiles.

Regioselective Functionalization Approaches

Regioselective functionalization, the ability to introduce substituents at specific positions on the pyrimidine ring, is highly desirable for creating well-defined molecular architectures. digitellinc.com Direct C-H activation has emerged as a powerful and atom-economical tool for this purpose, as it avoids the need for pre-functionalized substrates. thieme-connect.denih.gov

Transition-Metal-Catalyzed C-H Activation: The pyrimidine ring itself can act as a directing group to guide the regioselective functionalization of an attached aryl ring. For instance, in 4-arylpyrimidines, the pyrimidine moiety can direct palladium-catalyzed C-H activation at the ortho-position of the aryl group. acs.org This allows for the introduction of various substituents, including aryl groups (via arylation), iodine (via iodination), and acetoxy groups (via acetoxylation), with high selectivity. acs.org The resulting functionalized arylpyrimidines can then serve as versatile intermediates for further modifications, such as in Suzuki-Miyaura or Sonogashira coupling reactions. acs.org

Functionalization of the Pyrimidine Ring: For direct functionalization of the pyrimidine ring itself, different positions exhibit varying reactivity. The C-5 position of uracil and its nucleosides, for example, is a common site for modification. researchgate.netmdpi.com Palladium-catalyzed cross-dehydrogenative coupling reactions can create C-C bonds by activating C-H bonds on both the pyrimidine and a coupling partner, such as an arene or heteroarene. nih.gov

To achieve regioselectivity at other positions, such as C2 and C4, strategic use of precursors is often employed. A key precursor, 2-chloro-4-(phenylthio)pyrimidine, can be synthesized from the readily available 2,4-dichloropyrimidine. digitellinc.com By carefully controlling the order of nucleophilic substitution reactions with nitrogen and oxygen nucleophiles, it is possible to selectively synthesize either the C2- or C4-substituted isomer in high yields. digitellinc.com This method provides a reliable pathway to distinctly substituted pyrimidines, which is crucial for developing molecules with specific biological targets. digitellinc.com

| Strategy | Method | Target Position(s) | Example Reaction | Key Advantage |

|---|---|---|---|---|

| Post-Synthetic Modification | Deconstruction-Reconstruction | Entire Core | Pyrimidine → Pyrimidinium Salt → Iminoenamine → New Heterocycle (e.g., Pyrazole) nih.gov | Access to diverse heterocyclic cores from a single precursor |

| Regioselective C-H Activation | Pd-catalyzed Arylation/Iodination | Ortho-position of aryl group at C4 | 4-Arylpyrimidine + Aryl iodide → 4-(Ortho-functionalized aryl)pyrimidine acs.org | High regioselectivity without pre-functionalization |

| Regioselective Substitution | Controlled Nucleophilic Substitution | C2 and C4 positions | Using 2-chloro-4-(phenylthio)pyrimidine precursor to introduce N/O nucleophiles digitellinc.com | Selective synthesis of C2- or C4-substituted isomers |

| Regioselective C-H Activation | Pd-catalyzed Cross-Dehydrogenative Coupling | C5 position | Uracil + Arene → 5-Aryluracil nih.gov | Direct formation of C-C bonds at the C5 position |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Fluorophenyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the atomic connectivity and spatial arrangement can be constructed.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. For aromatic systems like 2-(4-fluorophenyl)pyrimidine, the protons on both the pyrimidine (B1678525) and phenyl rings resonate in the downfield region, typically between 7.0 and 9.0 ppm.

In the case of the closely related analog, 2-(4-fluorophenyl)pyridine, the proton signals have been explicitly assigned. The proton on the pyridine (B92270) ring adjacent to the nitrogen (at the 6-position) is the most deshielded, appearing as a multiplet around 8.61-8.73 ppm. rsc.org The protons on the fluorophenyl ring exhibit a characteristic pattern: the two protons ortho to the pyrimidine ring appear as a multiplet between 7.93-8.04 ppm, while the two protons ortho to the fluorine atom are observed as a multiplet in the 7.11-7.20 ppm range. rsc.org

For this compound, a similar pattern is expected. The pyrimidine ring protons would show distinct signals; the proton at the 5-position is expected to be a triplet, while the protons at the 4- and 6-positions would appear as a doublet. In a synthesized derivative, N-(3-(1H-Imidazol-1-yl)-1-oxo-1-phenylpropan-2-yl)-2-(4-fluorophenyl)pyrimidine-5-carboxamide, the two protons on the pyrimidine ring were observed as a singlet at 9.12 ppm, and the protons on the fluorophenyl ring were seen as a multiplet between 8.46 ppm and 7.42 ppm. nih.gov

Table 1: Representative ¹H NMR Data for 2-(4-Fluorophenyl) Heterocyclic Analogs

| Compound | Ring | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)pyridine rsc.org | Pyridine | H-6 | 8.61-8.73 | m |

| Pyridine | H-3, H-4, H-5 | 7.65-7.80 | m | |

| Fluorophenyl | H-2', H-6' | 7.93-8.04 | m | |

| Fluorophenyl | H-3', H-5' | 7.11-7.20 | m | |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole nih.gov | Benzimidazole | NH | 12.89 | br s |

| Fluorophenyl | H-2', H-6' | 8.16-8.21 | m | |

| Benzimidazole | H-5, H-6 | 7.56 | br s | |

| Fluorophenyl | H-3', H-5' | 7.34-7.39 | m |

Note: Data presented for analogous compounds to infer the expected spectral characteristics of this compound. NMR data recorded in CDCl₃ or DMSO-d₆.

Carbon-13 (¹³C) NMR for Core Skeletal Assignment

¹³C NMR spectroscopy is crucial for mapping the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment.

For 2-(4-fluorophenyl)pyridine, the carbon attached to the fluorine atom is highly deshielded and its signal is split into a doublet due to C-F coupling, appearing at 163.5 ppm with a large coupling constant (J = 249.3 Hz). rsc.org The carbon atoms of the pyridine ring directly bonded to the nitrogen are also significantly deshielded. The carbon at the point of attachment between the two rings (C-2 of pyridine) resonates at 156.4 ppm. rsc.org

In this compound, the pyrimidine ring carbons are expected at approximately 158 ppm (C2, C4, C6) and 122 ppm (C5). chemicalbook.com The carbon atoms of the fluorophenyl ring would show shifts influenced by the electron-withdrawing fluorine atom, with the C-F carbon appearing significantly downfield and exhibiting a strong ¹JCF coupling constant. rsc.org

Table 2: Representative ¹³C NMR Data for 2-(4-Fluorophenyl) Heterocyclic Analogs

| Compound | Ring | Carbon Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)pyridine rsc.org | Fluorophenyl | C-4' | 163.5 | d, J = 249.3 |

| Pyridine | C-2 | 156.4 | ||

| Pyridine | C-6 | 149.7 | ||

| Fluorophenyl | C-1' | 135.5 | d, J = 3.1 | |

| Fluorophenyl | C-2', C-6' | 128.7 | d, J = 8.4 | |

| Fluorophenyl | C-3', C-5' | 115.7 | d, J = 21.6 | |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole nih.gov | Fluorophenyl | C-4' | 163.59 | d, J = 246.87 |

| Benzimidazole | C-2 | 150.92 | ||

| Fluorophenyl | C-2', C-6' | 129.25 | d, J = 8.45 |

Note: Data presented for analogous compounds to infer the expected spectral characteristics of this compound. "d" denotes a doublet.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. huji.ac.il The chemical shift of the fluorine atom is highly dependent on its electronic environment.

For 2-(4-fluorophenyl)pyridine, the ¹⁹F NMR spectrum shows a single signal at approximately -113.16 ppm. rsc.org In another related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the fluorine signal appears at -111.04 ppm. nih.gov For derivatives of this compound, such as 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-4(3H)-one, the fluorine chemical shift is observed around -114.79 ppm. nih.gov Based on these analogs, the ¹⁹F NMR signal for this compound is expected to appear in the range of -110 to -115 ppm.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is valuable for functional group identification and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. ijirset.com

For pyrimidine derivatives, characteristic bands are observed for C-H, C=N, and C=C stretching, as well as ring vibrations. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic rings (both pyrimidine and phenyl) are expected in the 1400-1650 cm⁻¹ region.

C-F Stretching: The strong C-F stretching vibration for a fluorophenyl group is typically found in the 1150-1250 cm⁻¹ range.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrimidine ring provide a complex but characteristic pattern in the fingerprint region (below 1500 cm⁻¹).

Table 3: General FT-IR Vibrational Frequencies for Pyrimidine Derivatives

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1550 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1150 - 1250 |

Note: This table represents generalized frequency ranges for functional groups present in this compound and its derivatives. ijirset.comresearchgate.netnih.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. Studies on pyrimidine and its derivatives show characteristic Raman signals. researchgate.net The signature ring breathing mode (ν1) of the pyrimidine ring is a strong and sharp band, the position of which is sensitive to substitution. researchgate.net For the phenyl ring, symmetric stretching vibrations also give rise to intense Raman signals. The C-F bond, while strongly absorbing in the IR, is typically a weaker scatterer in Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule, particularly those involving conjugated π-systems. In this compound, the conjugated system extends across both the pyrimidine and the 4-fluorophenyl rings. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital).

The electronic spectrum of pyrimidine derivatives is typically characterized by absorptions arising from π→π* and n→π* transitions. The π→π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n→π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring) to a π* antibonding orbital.

For conjugated systems like this compound, these absorption bands are expected in the 200-400 nm range. The presence of the fluorophenyl group attached to the pyrimidine ring constitutes a large, conjugated system which influences the energy of these transitions. In similar dihydrazone pyrimidine derivatives, strong absorption peaks observed near 205 nm have been attributed to a combination of n→π* and π→π* transitions. The specific wavelength of maximum absorbance (λmax) for this compound is influenced by the electronic communication between the two aromatic rings.

Table 1: Typical Electronic Transitions in Phenylpyrimidine Systems

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | π bonding to π antibonding | 200 - 300 | High |

| n → π | non-bonding to π antibonding | 280 - 350 | Low to Medium |

Data is generalized from typical values for aromatic and heterocyclic conjugated systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would correspond to its exact molecular mass. Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation of pyrimidine derivatives is often initiated by cleavages within the pyrimidine ring or at the substituent groups. For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the phenyl and pyrimidine rings: This could lead to the formation of ions corresponding to the fluorophenyl cation and the pyrimidine radical, or vice versa.

Fragmentation of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.

Loss of the fluorine atom: While less common as an initial step, fragmentation could involve the loss of a fluorine radical from the fluorophenyl group.

In studies of other pyrimidine derivatives, the molecular ion often undergoes fragmentation where the pyrimidine moiety triggers the initial cleavage. For instance, the loss of the phenyl group is a common pathway. Another possibility is the cleavage at the bond connecting the substituent to the ring, leading to characteristic fragment ions that help identify the substituent.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value (Hypothetical) | Ion Structure | Plausible Fragmentation Pathway |

| 174 | [C₁₀H₇FN₂]⁺ | Molecular Ion (M⁺) |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment |

This table presents hypothetical fragmentation patterns based on the general principles of mass spectrometry for similar compounds.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

In related structures, such as 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the fluorophenyl rings are significantly twisted out of the plane of the central heterocyclic ring. Similarly, for this compound, a non-planar conformation between the pyrimidine and fluorophenyl rings is expected. The dihedral angle between the two rings is a key parameter defining this conformation. For instance, in a derivative containing a pyrimidine ring with two adjacent fluoro-substituted benzene (B151609) rings, the dihedral angles were found to be 9.23 (6)° and 2.16 (5)°.

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by intermolecular forces. In many fluorinated organic compounds, the packing is stabilized by a network of weak interactions, including van der Waals forces and various types of hydrogen bonds.

The crystal packing of this compound and its derivatives is heavily influenced by a variety of intermolecular interactions. While classic N-H···N or O-H···N hydrogen bonds may not be present in the parent molecule, weaker C-H···N and C-H···F hydrogen bonds play a significant role in stabilizing the crystal structure.

Table 3: Common Intermolecular Interactions in Fluorophenylpyrimidine Derivatives

| Interaction Type | Description | Typical Distance (Å) |

| C—H···F | A hydrogen atom bonded to a carbon interacts with a fluorine atom. | 2.5 - 2.7 |

| C—H···N | A hydrogen atom bonded to a carbon interacts with a nitrogen atom. | 2.5 - 2.8 |

| C–H···π | A C-H bond points towards the electron cloud of an aromatic ring. | 2.6 - 3.0 (H to ring centroid) |

| π–π Stacking | Face-to-face or offset arrangement of aromatic rings. | 3.3 - 3.8 (centroid to centroid) |

Distances are typical and can vary depending on the specific crystal structure.

The conformation of this compound in the solid state is primarily defined by the rotational freedom around the single bond connecting the pyrimidine and fluorophenyl rings. The dihedral angle between the planes of these two rings is the most important conformational parameter. This angle is a result of the balance between the steric hindrance of ortho hydrogens and the electronic effects that might favor planarity for extended conjugation.

In different crystalline forms, or polymorphs, of a molecule, it is possible to find different conformations. For example, in two polymorphs of a pyrazolo[3,4-d]pyrimidine derivative, different conformations were observed due to the demands of the crystal packing. For this compound, the degree of twisting between the two rings will affect the extent of π-conjugation and can have implications for the molecule's electronic properties. The analysis of the dihedral angle from XRD data provides a precise measure of this conformational state in the crystal. In related structures, the dihedral angles between a pyrimidine ring and attached phenyl rings can vary significantly, indicating conformational flexibility.

Computational and Theoretical Investigations of 2 4 Fluorophenyl Pyrimidine

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and geometry of molecules. nih.gov By calculating properties based on the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules like 2-(4-Fluorophenyl)pyrimidine.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the fluorophenyl ring and the pyrimidine (B1678525) ring.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Hypothetical Data for Optimized Molecular Geometry of this compound (Note: The following data is illustrative of typical results from a DFT calculation and is not based on a published study for this specific molecule.)

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-N (pyrimidine) | 1.33 |

| C-C (inter-ring) | 1.48 |

| **Bond Angles (°) ** | |

| C-N-C (pyrimidine) | 115.0 |

| C-C-C (phenyl) | 120.0 |

| **Dihedral Angle (°) ** |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

For this compound, a theoretical study would calculate the energies of the HOMO, LUMO, and the resulting energy gap. However, specific values from dedicated computational studies on this molecule are not available in the current literature.

Table 2: Representative FMO Data from DFT Calculations (Note: This table presents typical values for similar aromatic compounds and is for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Different colors indicate various potential values; typically, red signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them probable sites for electrophilic attack or hydrogen bonding. The hydrogen atoms and the region around the fluorine atom might exhibit positive potential. A detailed MEP surface analysis for this specific molecule has not been found in published research.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, also known as hyperconjugation, describe the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These delocalizations stabilize the molecule and are crucial for understanding intramolecular charge transfer and intermolecular interactions. While NBO analysis has been applied to related pyrimidine structures, a specific study detailing the hyperconjugative interactions and charge transfer within this compound is not documented in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, revealing information about conformational changes, stability, and interactions with the environment (e.g., solvent). rsc.org

An MD simulation of this compound would allow for the exploration of its conformational landscape. A key aspect would be the rotation around the single bond connecting the phenyl and pyrimidine rings. The simulation could identify the most stable rotational conformers and the energy barriers between them. Furthermore, by analyzing the trajectory over time, one could assess the structural stability of the molecule. Although MD simulations are frequently used for pyrimidine derivatives, especially in the context of their binding to biological targets, specific simulations focusing on the conformational landscape of isolated this compound have not been identified. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that correlate with the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. journalwjbphs.com

Pyrimidine derivatives are frequently the subject of QSAR studies due to their wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.govjournalwjbphs.com In a typical QSAR study involving phenylpyrimidine analogues, descriptors related to hydrophobicity, electronic properties, and molecular shape are often found to be significant. nih.govscilit.com While it is plausible that this compound has been included within larger datasets of pyrimidine derivatives for QSAR modeling, no specific studies highlighting its role or predicting its activity were found. Such a study would be valuable for guiding the design of new derivatives with potentially enhanced biological activity.

Molecular Docking Studies for Biomolecular Target Interaction Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the structural basis of protein-ligand interactions. For compounds containing the this compound scaffold, docking studies have been performed against several key protein targets implicated in diseases like cancer and bacterial infections.

These studies help to identify crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of the ligand to the active site of the protein. The insights gained from these simulations are vital for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a lead compound to enhance its biological activity.

The analysis of ligand-protein binding modes reveals the specific interactions that stabilize the complex. For pyrimidine derivatives featuring a 4-fluorophenyl group, docking studies have identified key amino acid residues within the active sites of various enzymes that are critical for binding.

One study focused on pyrimidine derivatives targeting human cyclin-dependent kinase-2 (CDK2), a protein involved in cell cycle regulation and a target for cancer therapy. A derivative containing a 4-fluorophenyl group was shown to interact with the ATP-binding pocket of CDK2 (PDB ID: 1HCK). nih.gov The analysis revealed that the compound forms hydrogen bonds with the backbone of specific amino acid residues. For instance, the amino group of the pyrimidine ring can act as a hydrogen bond donor to the carbonyl oxygen of residues like ILE 10. nih.gov Additionally, the fluorophenyl ring often engages in hydrophobic and pi-alkyl interactions with residues such as ILE 10, VAL 18, and LYS 129, further anchoring the ligand in the binding site. nih.gov

In another investigation targeting X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis, a 2-Amino-6-(4-fluorophenyl)-4(3H)-pyrimidinone derivative was studied. ccij-online.org The docking analysis for similar pyrimidinone derivatives showed interactions with various amino acid residues on the protein surface, suggesting a potential mechanism for inhibiting XIAP's biological activity. ccij-online.org

The table below summarizes the observed interactions for a representative 4-fluorophenyl-substituted pyrimidine derivative with CDK2.

| Target Protein | PDB ID | Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | ILE 10 | Hydrogen Bond, Pi-Alkyl |

| VAL 18 | Pi-Alkyl | ||

| LYS 129 | Pi-Alkyl | ||

| THR 14 | Hydrogen Bond |

This interactive table provides a summary of the key binding interactions identified through molecular docking studies.

A critical output of molecular docking studies is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with more negative values typically indicating a stronger binding. This prediction is a valuable metric for prioritizing compounds for further experimental testing.

For the series of pyrimidine derivatives targeting human cyclin-dependent kinase-2 (CDK2), the compound featuring a para-fluoro substitution on the phenyl ring (Compound 4G) demonstrated a significant predicted binding energy. nih.gov The docking data indicated a binding energy of -7.9 kcal/mol for a similar active compound (4c), suggesting a high affinity for the CDK2 receptor. nih.gov This strong predicted affinity correlates with its potential to act as an effective inhibitor.

The predicted binding affinities help to quantitatively compare different derivatives and understand how specific structural modifications, such as the inclusion of the 4-fluorophenyl group, influence the interaction with the target protein.

The following table presents the predicted binding affinities for selected pyrimidine derivatives against CDK2.

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) |

| 4c | CDK2 | -7.9 |

| 4a | CDK2 | -7.7 |

| 4h | CDK2 | -7.5 |

| 4b | CDK2 | -7.4 |

This interactive table showcases the predicted binding energies from molecular docking studies, indicating the potential inhibitory strength of the compounds.

Mechanistic Investigations of Biological Interactions of 2 4 Fluorophenyl Pyrimidine Derivatives

Studies on Enzyme Inhibition Mechanisms

Derivatives of 2-(4-fluorophenyl)pyrimidine have been identified as potent inhibitors of several key enzymes implicated in a range of pathological conditions. The following subsections detail the specific mechanisms of inhibition for these enzymatic targets.

Type II NADH dehydrogenase (NDH-2) is a crucial component of the electron transfer chain in many microbial pathogens, making it an attractive target for novel anti-infective agents. nih.gov Quinolinyl pyrimidines, which incorporate the this compound scaffold, have been identified as potent inhibitors of NDH-2 from Mycobacterium tuberculosis (MtNDH-2) and Mycobacterium smegmatis (MsNDH-2). nih.govacs.org

The inhibitory mechanism of these compounds is believed to be competitive with respect to the quinone substrate. nih.gov The crystal structure of NDH-2 in complex with a quinolone inhibitor, 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO), reveals that the inhibitor binds in the quinone-binding tunnel. nih.gov This structural insight helps to explain how modifications to the quinolinyl pyrimidine (B1678525) scaffold can enhance inhibitory potency. nih.gov A breakthrough in this area was the discovery that quinolinyl pyrimidines can exhibit half-maximal inhibitory concentrations (IC50) as low as 40 nM against MtNDH-2. nih.govacs.org

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Quinolinyl pyrimidine derivative 1 | MtNDH-2 | 40 |

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors and plays a key role in cell survival, proliferation, and migration. nih.govresearchgate.net Several derivatives of this compound have been developed as potent, ATP-competitive inhibitors of FAK. selleckchem.com For instance, 2,4-diaminopyrimidine (B92962) derivatives have demonstrated the ability to inhibit FAK at nanomolar concentrations. nih.gov One promising compound from this class, which incorporates a phosphorus amide moiety, showed an IC50 value of 44.6 nM against FAK. nih.gov This compound also inhibited the related proline-rich tyrosine kinase 2 (Pyk2) with an IC50 of 70.19 nM. nih.gov The inhibitory action of these compounds leads to a blockage of FAK autophosphorylation at Tyr397, which in turn induces apoptosis in cancer cells. nih.govfrontiersin.org

| Compound Class | Target Enzyme | IC50 (nM) |

|---|---|---|

| 2,4-Diaminopyrimidine derivative | FAK | 44.6 |

| 2,4-Diaminopyrimidine derivative | Pyk2 | 70.19 |

| ALK inhibitor 1 (pyrimidinyl derivative) | FAK | 2 |

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory pathway. nih.govnih.gov Elevated levels of COX-2 are often found at sites of inflammation and in malignant tissues. frontiersin.org Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX-2. researchgate.net For example, a fluorine-modified rutaecarpine (B1680285) derivative, which contains a core structure similar to pyrimidine, has been shown to be a selective COX-2 inhibitor. frontiersin.org Research into 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives has also demonstrated selective COX-2 inhibition, with some compounds showing superior anti-inflammatory activity compared to standard drugs like ibuprofen (B1674241) and celecoxib. researchgate.net The co-regulation of COX-2 and iNOS is a critical aspect of the inflammatory response, and compounds that can modulate these pathways are of significant therapeutic interest. nih.gov

The simultaneous inhibition of the bromodomain and extraterminal domain (BRD4) protein and polo-like kinase 1 (PLK1) has emerged as a promising strategy in cancer therapy. nih.govmdpi.com Dual inhibitors targeting both these proteins have been developed, with some incorporating a pyrimidine scaffold. nih.gov One such dual kinase-bromodomain inhibitor, compound 23, demonstrated potent inhibition of both BRD4 (IC50 = 28 nM) and PLK1 (IC50 = 40 nM). nih.gov Molecular docking studies have corroborated these biochemical findings, providing insight into the binding modes of these dual inhibitors with their respective targets. nih.gov The development of single molecules that can concurrently inhibit these two key regulators of oncogenic pathways represents a significant advancement in the design of targeted cancer therapies. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Dual BRD4/PLK1 inhibitor 23 | BRD4-BD1 | 28 |

| PLK1 | 40 | |

| Selective PLK1 inhibitor 6 | BRD4-BD1 | 2579 |

| PLK1 | 9.9 |

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

The interaction of this compound derivatives is not limited to enzymes; they also exhibit significant binding affinities for specific receptor subtypes, leading to modulation of their signaling pathways.

The serotonin (B10506) 2C receptor (5-HT2C) is a G-protein-coupled receptor that is a key target for the treatment of various central nervous system disorders, including obesity, schizophrenia, and depression. semanticscholar.orgnih.gov Optically active pyrimidine derivatives have been identified as selective 5-HT2C modulators. semanticscholar.org Radioligand binding assays have been employed to determine the binding affinities of these compounds. semanticscholar.org For instance, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated, with compounds 10a and 10f, featuring a 1,4-diazepane moiety at the 2-position, showing excellent Ki values of 7.9 nM and 19.0 nM, respectively, for the 5-HT2C receptor. nih.gov These compounds also demonstrated high selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B. semanticscholar.orgnih.gov

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| 2,4-Disubstituted pyrimidine 10a | 5-HT2C | 7.9 |

| 2,4-Disubstituted pyrimidine 10f | 5-HT2C | 19.0 |

Modulation of Cellular Pathways (In Vitro Studies)

Derivatives of this compound have been the subject of various in vitro studies to elucidate their mechanisms of action at a cellular level. These investigations have revealed that these compounds can modulate critical cellular pathways, leading to a range of biological effects, including anti-inflammatory and antiproliferative activities.

A primary mechanism by which fluorinated pyrimidines, including derivatives of this compound, exert their biological effects is through the disruption of nucleic acid synthesis. researchgate.netnih.gov These compounds can act as antimetabolites, interfering with the metabolic pathways responsible for producing DNA and RNA. nih.govcreative-biolabs.com

The mechanism often involves the inhibition of key enzymes required for nucleotide biosynthesis. For instance, fluoropyrimidine compounds can be metabolized within the cell to fraudulent nucleotides. One such metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS). researchgate.net The inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. researchgate.net This disruption leads to a depletion of the nucleotide pools necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis. researchgate.net

Furthermore, other metabolites like 5-fluorouridine (B13573) triphosphate (FUTP) can be incorporated into RNA, disrupting its normal function and processing. researchgate.net This interference with both DNA and RNA synthesis underscores the potent antiproliferative effects of this class of compounds. researchgate.netcreative-biolabs.com

Chronic inflammation is linked to the overproduction of inflammatory mediators, including nitric oxide (NO), by cells such as macrophages. Derivatives of this compound have demonstrated significant anti-inflammatory potential by inhibiting the production of NO in lipopolysaccharide (LPS)-activated macrophage cell lines like RAW 264.7. nih.govfrontiersin.orgmdpi.com

The primary mechanism for this inhibition is the suppression of inducible nitric oxide synthase (iNOS or NOS-2), the enzyme responsible for the high-output production of NO during an inflammatory response. frontiersin.org Studies have shown that treatment of LPS-stimulated macrophages with these derivatives leads to a dose-dependent decrease in NO levels in the culture medium. researchgate.net This effect is often attributed to the downregulation of iNOS protein expression. The underlying molecular mechanism can involve the inactivation of key transcription factors, such as nuclear factor-kappa B (NF-κB), which are essential for the transcription of the iNOS gene.

For example, a study on a series of triarylpyrazole derivatives tested their ability to inhibit NO release in LPS-induced RAW 264.7 macrophages. The results, as shown in the table below, indicate varied but significant inhibition across different compounds and concentrations.

| Compound | Inhibition at 0.1 µM (%) | Inhibition at 1 µM (%) | Inhibition at 10 µM (%) |

|---|---|---|---|

| Compound A | 4.36 ± 0.04 | 19.76 ± 0.96 | 46.32 ± 3.21 |

| Compound B | - | - | 48.97 (Max) |

| Compound C (4b) | - | - | 63.85 (Max) |

| Compound D (4e) | - | - | 59.69 |

| Compound E (4a) | - | - | 59.25 |

Data adapted from a study on triarylpyrazole derivatives, illustrating the potential of related heterocyclic compounds to inhibit nitric oxide production. researchgate.net

The antiproliferative activity of this compound derivatives is a result of their ability to modulate multiple cellular processes that are fundamental to cancer cell growth and survival. thepharmajournal.com Beyond the inhibition of nucleic acid synthesis, these compounds can trigger cell death and halt cell division through various other mechanisms.

One key mechanism is the induction of apoptosis, or programmed cell death. This can be initiated through the activation of intrinsic or extrinsic pathways. For instance, some pyrimidine derivatives have been shown to cause a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in cell death.

Another important mechanism is the induction of cell cycle arrest. By interfering with the cell's division cycle, these compounds can prevent cancer cells from proliferating. Studies have demonstrated that certain pyrimidine derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, effectively blocking mitotic progression.

Furthermore, these derivatives can inhibit cancer cell migration and invasion, which are critical steps in metastasis. Mechanistically, this can be achieved by targeting specific proteins involved in these processes. For example, some pyrimidine-2,4-diamine analogues have been found to suppress the transcription and expression of G-protein coupled receptor-associated sorting protein 1 (GTSE1), a protein implicated in cell migration.

The table below summarizes the IC50 values of a promising 2,4-diaminopyrimidine derivative (Compound 3) against various cancer cell lines, highlighting its potent antiproliferative effects. thepharmajournal.com

| Cancer Cell Line | Target | Compound 3 IC50 (nM) |

|---|---|---|

| c-Met Kinase expressing | c-Met Kinase | 35.7 |

Data showing the potent inhibitory activity of a 2,4-diaminopyrimidine derivative against c-Met kinase. thepharmajournal.com

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrimidine core and the phenyl ring influence the compound's interaction with its biological targets, thereby affecting its efficacy and selectivity. nih.govresearchgate.netmdpi.com

The fluorine atom at the para-position of the phenyl ring is a key feature of the this compound scaffold and plays a significant role in its biological activity. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The presence of fluorine can enhance the compound's metabolic stability by blocking sites susceptible to oxidative metabolism, such as aromatic hydroxylation. This can lead to an increased half-life and prolonged duration of action. The high electronegativity of fluorine can also alter the electronic properties of the phenyl ring, influencing how the molecule binds to its target protein.

Moreover, the fluorine atom can participate in various non-covalent interactions within the target's binding pocket, including hydrogen bonds (acting as a hydrogen bond acceptor) and halogen bonds. These interactions can significantly increase the binding affinity and selectivity of the compound for its target. The lipophilicity conferred by the fluorine atom can also improve the compound's ability to cross cellular membranes and reach its intracellular target.

SAR studies have shown that the type and position of various substituents on the pyrimidine ring greatly influence the biological activity profile of these derivatives. nih.govresearchgate.net Modifications at different positions of the pyrimidine core can lead to compounds with enhanced potency and selectivity for specific targets. mdpi.com

For example, in the development of anticancer agents, substitutions at the 2, 4, and 5-positions of the pyrimidine ring have been extensively explored. Introducing different amine or substituted aniline (B41778) groups at the C2 and C4 positions has led to the discovery of potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov The nature of these substituents can affect the compound's ability to fit into the ATP-binding pocket of the kinase and form critical hydrogen bonds.

In the context of anti-inflammatory activity, modifications to the pyrimidine scaffold can influence the compound's ability to inhibit enzymes like iNOS and COX. The steric and electronic properties of the substituents can modulate the binding affinity for these targets. For instance, the introduction of bulky or electron-withdrawing groups at specific positions can enhance inhibitory activity.

The following table presents SAR data for a series of thieno-pyrimidine derivatives as VEGFR3 inhibitors, illustrating how structural modifications impact biological activity.

| Compound | Structural Modifications | Biological Activity (IC50 in µM) |

|---|---|---|

| 42 (Most Active) | Base scaffold with N-methyl-4-(p-phenyl)piperazine | 0.003 |

| N1 (Newly Designed) | Introduction of bulky substituent on piperazine (B1678402) ring | 0.001 |

| N2 (Newly Designed) | Modification with carbonyl group at piperazine N atom | 0.002 |

Data adapted from a 3D-QSAR study on thieno-pyrimidine derivatives, showing that the introduction of bulky substituents on the piperazine ring could improve inhibitory activities. mdpi.com

Applications of 2 4 Fluorophenyl Pyrimidine in Materials Science

Exploration of Photophysical Properties

The photophysical properties of molecules are defined by how they interact with light, specifically their absorption and emission of photons. In derivatives containing the 2-(4-Fluorophenyl)pyrimidine moiety, these properties are influenced by the interplay between the electron-withdrawing pyrimidine (B1678525) ring and the substituted phenyl group.

Research into related structures, such as quinazolines bearing a 2-(4-fluorophenyl) group, has provided insights into the electronic transitions of these systems. The UV-Vis spectra of such compounds typically show multiple absorption bands. mdpi.com For instance, bands observed in the range of 283–330 nm are generally attributed to π→π* transitions within the conjugated aromatic system. mdpi.com A less intense, broader band may appear at longer wavelengths (around 358–400 nm), which is thought to correspond to n→π* transitions associated with the nitrogen atoms in the pyrimidine ring. mdpi.com

The presence of the 4-fluorophenyl group can modulate these properties. The fluorine atom is an electron-withdrawing group, which can affect the energy levels of the molecule's frontier orbitals (HOMO and LUMO). In certain molecular contexts, the 2-(4-fluorophenyl) group has been observed to cause a slight red-shift (a shift to longer wavelengths) in the absorption maxima and an increase in absorption intensity compared to unsubstituted phenyl derivatives. mdpi.comresearchgate.net This effect is attributed to the group's influence on the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com

Studies on various pyrimidine derivatives have shown that their absorption and emission properties can be finely tuned. For example, pyrimidines substituted with electron-donating groups like triphenylamine (B166846) can exhibit absorption in the UV region and emit violet-blue light. osf.io While not directly this compound, these studies underscore the principle that the pyrimidine core acts as a strong electron-withdrawing unit, a key factor in designing molecules with specific "push-pull" electronic structures for desired photophysical outcomes. osf.io Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are also employed to analyze the photophysical properties and intramolecular charge transfer transitions of arylated pyrimidines. bohrium.com

| Compound Type | Absorption Maxima (λmax) | Attributed Transition | Reference |

| Quinazolines with 2-(4-fluorophenyl) group | 283-330 nm | π→π | mdpi.com |

| Quinazolines with 2-(4-fluorophenyl) group | 358-400 nm | n→π | mdpi.com |

| Pyrimidines with triphenylamine substituents | UV region | - | osf.io |

Role as Ligands in Coordination Chemistry Research

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This allows the compound to function as a ligand, a molecule that binds to a central metal atom to form a coordination complex. Such complexes are a major focus of research, particularly for developing new luminescent materials for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net

The pyrimidine unit's electron-deficient nature is beneficial for creating phosphorescent materials, especially when paired with heavy metal ions like iridium(III) or ruthenium(II). researchgate.netmdpi.com In these organometallic complexes, the pyrimidine-based ligand can be cyclometalated, forming a strong bond with the metal center. The electronic properties of the resulting complex, including its emission color and efficiency, can be systematically tuned by modifying the ligand structure.

For instance, research on iridium(III) complexes with 2-(2,4-difluorophenyl)-pyrimidine as a cyclometalated ligand has been conducted to develop blue phosphorescent emitters. researchgate.net The study demonstrated that the choice of ancillary ligands in the complex, such as cyanide (CN) or chloride (Cl), significantly alters the emission wavelength. A complex with a cyanide ligand, [(DFPPM)2Ir(CN)(PPh3)], emitted deep-blue light with a maximum peak at 447 nm, a significant blue-shift compared to the chloride-containing analogue, which peaked at 472 nm. researchgate.net This shift is attributed to the strong σ-donating and π-accepting ability of the cyanide ligand, which increases the energy gap between the HOMO and LUMO of the complex. researchgate.net

Similarly, various metal complexes using related N,S-bidentate ligands like N-(4-Fluorophenyl)pyridine-2-carbothioamide have been synthesized with ruthenium(II), osmium(II), rhodium(III), and iridium(III). mdpi.com The coordination of the metal center significantly impacts the chemical environment of the ligand. mdpi.com The development of coordination polymers using pyrimidine-based ligands and metal ions like Cd(II) also highlights the versatility of these compounds in creating materials with potentially useful photoactive properties. researchgate.net

| Metal Complex | Ligand(s) | Metal Center | Key Research Finding | Reference |

| [(DFPPM)2Ir(CN)(PPh3)] | 2-(2,4-difluorophenyl)-pyrimidine (DFPPM) | Iridium(III) | Emits deep-blue light (447 nm, 472 nm). | researchgate.net |

| [(DFPPM)2IrCl(PPh3)] | 2-(2,4-difluorophenyl)-pyrimidine (DFPPM) | Iridium(III) | Emits blue light (472 nm, 489 nm). | researchgate.net |

| Organometallic Complexes | N-(4-Fluorophenyl)pyridine-2-carbothioamide | Ru(II), Os(II), Rh(III), Ir(III) | Metal center and ligands modulate biological and chemical properties. | mdpi.com |

| Coordination Polymer | 2-(2-fluorophenyl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.scirp.orgphenanthroline | Cadmium(II) | Forms a 2D layer structure with potential photoactivity. | researchgate.net |

Future Research Directions and Translational Potential in Basic Sciences

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of 2-(4-fluorophenyl)pyrimidine and its complex analogues is crucial for exploring their full potential. While classical methods for pyrimidine (B1678525) synthesis exist, future research is geared towards developing more efficient, diverse, and sustainable synthetic routes.

Modern synthetic methodologies offer rapid and efficient pathways to a wide array of pyrimidine derivatives. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for compounds like 2-amino-4-arylpyrimidine derivatives. acs.orgevitachem.comresearchgate.net The Biginelli reaction, a one-pot multicomponent reaction, provides a straightforward route to dihydropyrimidines, which can be further modified. acs.org

Palladium-catalyzed cross-coupling reactions are particularly powerful for creating complex analogues. The Buchwald-Hartwig amination allows for the synthesis of N-arylpyrimidin-2-amines, a class of compounds with significant biological activity. nih.gov Similarly, the Suzuki-Miyaura coupling reaction is instrumental in introducing aryl or alkyl groups, enabling the synthesis of polysubstituted pyrimidines from chloro-substituted precursors. smolecule.comrsc.orgmdpi.com

Other advanced strategies include:

Oxidative Annulation: K₂S₂O₈-facilitated oxidative annulation of formamide (B127407) with acetophenones offers a direct route to 4-arylpyrimidines. rsc.org

Cyclization Reactions: The cyclization of ketones with nitriles or the reaction of carbonyl compounds with amidines are fundamental methods for constructing the pyrimidine ring. rsc.org

SNAr Amination: The nucleophilic aromatic substitution (SNAr) of leaving groups, such as a methylthio group, with arylamines provides an efficient metal-free method for synthesizing N²-arylaminopyrimidine-5-carbonitrile derivatives. rhhz.net

Future work will likely focus on combining these methods, possibly in sequential one-pot reactions, to build libraries of complex this compound analogues with diverse substitution patterns for comprehensive structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, higher purity. | acs.orgevitachem.comresearchgate.net |

| Biginelli Reaction | A one-pot multicomponent reaction to form dihydropyrimidines. | High efficiency, atom economy, operational simplicity. | acs.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling for forming C-N bonds. | Good functional group tolerance, access to N-aryl amines. | nih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling for forming C-C bonds. | Mild reaction conditions, commercial availability of reagents. | smolecule.comrsc.orgmdpi.com |

| SNAr Amination | Nucleophilic aromatic substitution of a leaving group with an amine. | Metal-free, high chemoselectivity. | rhhz.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction